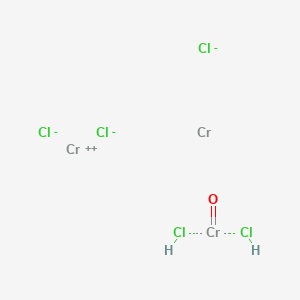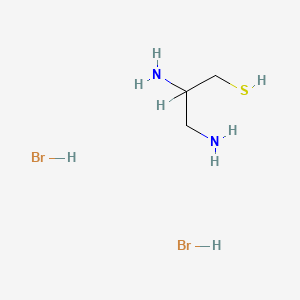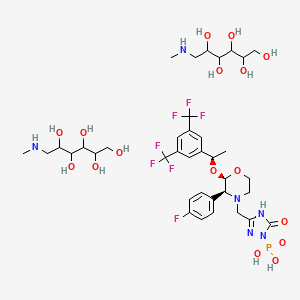
Fosaprepitant; bis(methylglucamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosaprepitant dimeglumine is an intravenously administered prodrug of aprepitant, a substance P/neurokinin-1 receptor antagonist. It is primarily used in combination with other antiemetic agents to prevent acute and delayed nausea and vomiting associated with highly and moderately emetogenic chemotherapy . This compound is rapidly converted to aprepitant in the body, which then exerts its antiemetic effects .
Méthodes De Préparation
The synthesis of fosaprepitant dimeglumine involves several steps:
Phosphorylation of Aprepitant: Aprepitant is used as the starting material and undergoes phosphorylation under alkaline conditions to form a dibenzyl ester intermediate.
Hydrolysis: The dibenzyl ester intermediate is then hydrolyzed to produce fosaprepitant.
Reaction with N-methyl-D-glucosamine: Finally, fosaprepitant is reacted with N-methyl-D-glucosamine to yield fosaprepitant dimeglumine.
This method is noted for its simplicity and mild reaction conditions, making it suitable for industrial-scale production .
Analyse Des Réactions Chimiques
Fosaprepitant dimeglumine undergoes several types of chemical reactions:
Hydrolysis: The compound is hydrolyzed to form aprepitant, which is the active antiemetic agent.
Stability Studies: Studies have shown that fosaprepitant dimeglumine is stable under various conditions, including different concentrations and storage environments.
Common reagents used in these reactions include sodium chloride for reconstitution and dilution before intravenous administration . The major product formed from these reactions is aprepitant .
Applications De Recherche Scientifique
Fosaprepitant dimeglumine has several scientific research applications:
Mécanisme D'action
Fosaprepitant dimeglumine is a prodrug that is converted to aprepitant in the body. Aprepitant acts as a selective high-affinity antagonist of substance P/neurokinin-1 receptors . By blocking these receptors, aprepitant prevents the emetic signal transmission, thereby reducing nausea and vomiting associated with chemotherapy .
Comparaison Avec Des Composés Similaires
Fosaprepitant dimeglumine is unique due to its intravenous administration and rapid conversion to aprepitant. Similar compounds include:
Aprepitant: The oral form of the active agent, used for the same antiemetic purposes.
Rolapitant: Another neurokinin-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Netupitant: Often combined with palonosetron, it is used for similar antiemetic purposes.
Fosaprepitant dimeglumine stands out due to its rapid onset of action and suitability for patients who cannot take oral medications .
Propriétés
Formule moléculaire |
C37H56F7N6O16P |
|---|---|
Poids moléculaire |
1004.8 g/mol |
Nom IUPAC |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;;/m1../s1 |
Clé InChI |
VRQHBYGYXDWZDL-YDZMDLSASA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione](/img/structure/B12435897.png)
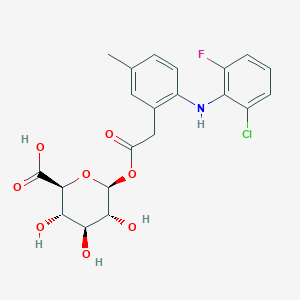
![(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12435904.png)
![4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12435905.png)
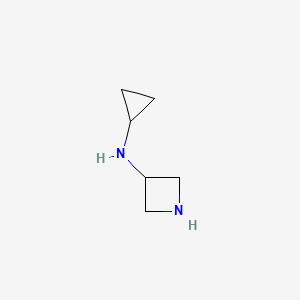
![2-[(5-Bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B12435911.png)
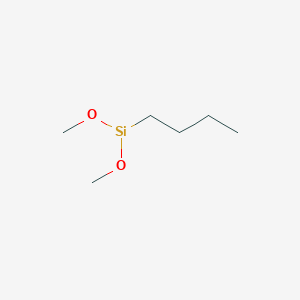
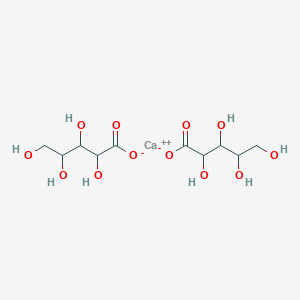
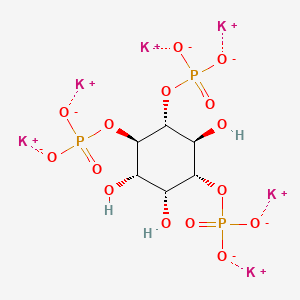
![Amino-benzo[1,3]dioxol-4-YL-acetic acid](/img/structure/B12435946.png)
![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)
